5-(2-Methoxyethoxy)pyridine-3-carbaldehyde

Description

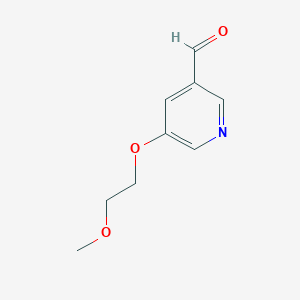

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde is a pyridine derivative featuring an aldehyde group at position 3 and a 2-methoxyethoxy substituent (-OCH₂CH₂OCH₃) at position 5. The compound’s molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.16 g/mol. The aldehyde group enhances reactivity for nucleophilic additions, while the 2-methoxyethoxy chain contributes to polarity and solubility in polar solvents. This compound is of interest in organic synthesis, particularly for constructing Schiff bases or serving as an intermediate in pharmaceutical chemistry .

Properties

IUPAC Name |

5-(2-methoxyethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-2-3-13-9-4-8(7-11)5-10-6-9/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPNTTOJYNOKJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CN=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde typically involves the introduction of the methoxyethoxy group and the carbaldehyde group onto the pyridine ring. One common method involves the reaction of 5-bromo-3-pyridinecarboxaldehyde with 2-methoxyethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methoxyethoxy group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 5-(2-Methoxyethoxy)pyridine-3-carboxylic acid.

Reduction: 5-(2-Methoxyethoxy)pyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde depends on its specific applicationThis interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

The structural and functional differences between 5-(2-Methoxyethoxy)pyridine-3-carbaldehyde and analogous pyridine derivatives are critical in determining their physicochemical properties and applications. Below is a systematic comparison:

Structural and Functional Group Comparisons

2.1.1. 5-(Methoxymethyl)pyridine-3-carbaldehyde

- Molecular Formula: C₈H₉NO₂

- Substituents : Methoxymethyl (-CH₂OCH₃) at position 5, aldehyde at position 3.

- Key Differences :

2.1.2. 5-(2-Chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde

- Molecular Formula: C₉H₁₀ClNO₂

- Substituents : Chloroethyl (-CH₂CH₂Cl) at position 5, hydroxy (-OH) at position 3, methyl (-CH₃) at position 2, aldehyde at position 4.

- Key Differences: Aldehyde at position 4 alters electronic effects on the pyridine ring. Hydroxy group enables hydrogen bonding, enhancing solubility in aqueous media compared to the target compound .

2.1.3. (E)-Methyl 3-(5-Methoxypyridin-3-yl)acrylate

- Molecular Formula: C₁₀H₁₁NO₃

- Substituents : Methoxy (-OCH₃) at position 5, acrylate ester (-COOCH₃) at position 3.

- Key Differences :

2.1.4. 3-(Dimethoxymethyl)-5-Methoxypyridine

- Molecular Formula: C₉H₁₃NO₃

- Substituents : Dimethoxymethyl (-CH(OCH₃)₂) at position 3, methoxy (-OCH₃) at position 5.

- Key Differences :

Physicochemical and Reactivity Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity/Solubility Highlights |

|---|---|---|---|---|

| This compound | C₉H₁₁NO₃ | 181.16 | Aldehyde (C3), 2-methoxyethoxy (C5) | High polarity; reactive aldehyde group |

| 5-(Methoxymethyl)pyridine-3-carbaldehyde | C₈H₉NO₂ | 151.16 | Aldehyde (C3), methoxymethyl (C5) | Moderate solubility; shorter chain |

| 5-(2-Chloroethyl)-3-hydroxy-2-methylpyridine-4-carbaldehyde | C₉H₁₀ClNO₂ | 199.64 | Chloroethyl (C5), hydroxy (C3), methyl (C2), aldehyde (C4) | Reactive Cl; H-bonding capability |

| (E)-Methyl 3-(5-Methoxypyridin-3-yl)acrylate | C₁₀H₁₁NO₃ | 193.20 | Methoxy (C5), acrylate ester (C3) | Lower electrophilicity; UV-active |

| 3-(Dimethoxymethyl)-5-methoxypyridine | C₉H₁₃NO₃ | 183.20 | Dimethoxymethyl (C3), methoxy (C5) | Non-reactive; limited solubility in water |

Biological Activity

5-(2-Methoxyethoxy)pyridine-3-carbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyridine ring with a carbaldehyde group at the 3-position and a 2-methoxyethoxy group at the 5-position, which may influence its reactivity and interactions with biological targets.

The molecular formula of this compound is C11H13NO3. Its synthesis can be achieved through various methods, including condensation reactions involving pyridine derivatives and aldehydes. The presence of both aromatic and aliphatic characteristics in its structure allows it to serve as an important intermediate in organic synthesis and medicinal chemistry .

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor properties . Its derivatives have shown cytotoxic effects against various cancer cell lines, including lung, prostate, and breast cancer cells. The mechanism behind these effects may involve interactions with cellular targets involved in proliferation and apoptosis .

Table: Comparison of Biological Activities of Similar Compounds

| Compound Name | Molecular Formula | Antitumor Activity |

|---|---|---|

| This compound | C11H13NO3 | Significant cytotoxicity against cancer |

| 5-Methoxypyridine-3-carbaldehyde | C7H7NO2 | Moderate cytotoxicity |

| 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | Limited studies available |

| 4-Chloropyridine-3-carbaldehyde | C6H4ClNO | Limited studies available |

| 5-Fluoro-2-methoxypyridine-3-carboxaldehyde | C7H6FNO2 | Notable activity against certain tumors |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in metabolic pathways. Such interactions can modulate cellular signaling pathways, leading to altered cell proliferation and apoptosis .

Case Studies

Future Directions in Research

Given the promising biological activities associated with this compound, further research is warranted to explore its therapeutic potential. Future studies could focus on:

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of the compound.

- Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its biological effects.

- Structural Modifications : Synthesizing and evaluating new derivatives to enhance potency and selectivity against specific cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.